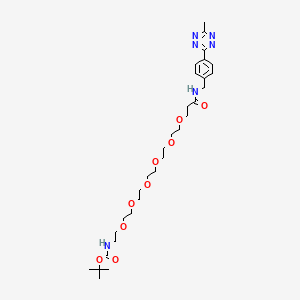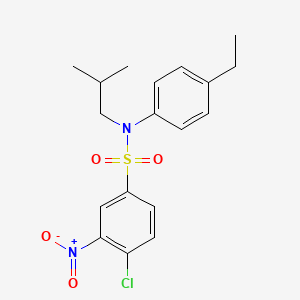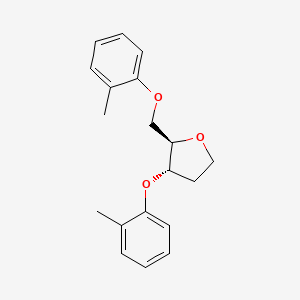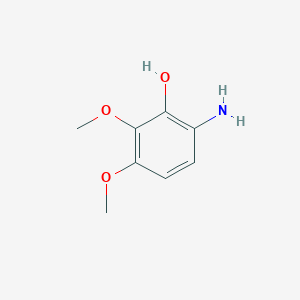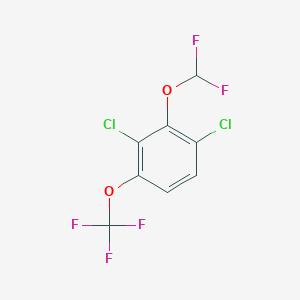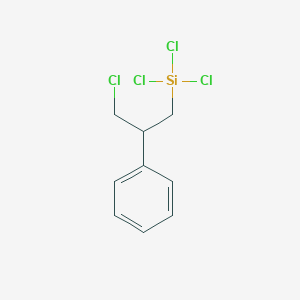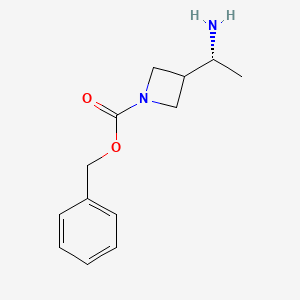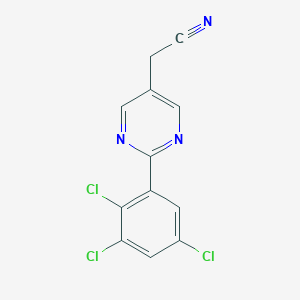
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with a molecular formula of C12H6Cl3N3.
Métodos De Preparación
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer studies.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile can be compared with other similar compounds, such as:
2-(2,3,5-Trichlorophenyl)-1,3-thiazoles: These compounds share a similar phenyl group but differ in the heterocyclic ring structure.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C12H6Cl3N3 |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
2-[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-3-9(11(15)10(14)4-8)12-17-5-7(1-2-16)6-18-12/h3-6H,1H2 |
Clave InChI |
YMADTWXVCXPDRK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CC#N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
